2-Oxepanone, 7-methyl-
Overview
Description
“2-Oxepanone, 7-methyl-” is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da .
Molecular Structure Analysis
The molecular structure of “2-Oxepanone, 7-methyl-” includes a seven-membered ring and an ester . The molecule contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, and 1 seven-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Oxepanone, 7-methyl-” include its molecular formula (C7H12O2), average mass (128.169 Da), and monoisotopic mass (128.083725 Da) .Scientific Research Applications
DBU-Catalyzed Deconjugation in Organic Synthesis
7-Substituted 3,4-Didehydro-2-oxepanones, including 7-methyl-2-oxepanone, have been deconjugated using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This process is significant for the synthesis of biologically active natural products. The isomerization and deuterium incorporation are key aspects of this process, highlighting the utility of 2-oxepanones in organic synthesis (Jeyaraj et al., 1998).
Polymerization and Block Copolymer Synthesis
Oxepan-2,7-dione, closely related to 7-methyl-2-oxepanone, has been polymerized using various initiators. This includes the synthesis of block copolymers with 2-Oxepanone, demonstrating the potential of 2-oxepanone derivatives in polymer science (Lundmark et al., 1991).
Synthesis of Biologically Active Compounds
4,5-Didehydro-7-silyloxymethyl-2-oxepanone, a derivative of 7-methyl-2-oxepanone, was used in the synthesis of biologically active compounds, like Hagen’s gland lactones and trans-kumausynes. This underscores the role of 2-oxepanone derivatives in medicinal chemistry (Agrawal et al., 2006).
Enzymatic Reactions and Monoterpene Degradation
A Baeyer-Villiger mono-oxygenase from Rhodococcus erythropolis was found to catalyze the oxidation of monocyclic monoterpene ketones into products including a 7-methyl-2-oxo-oxepanone derivative. This highlights the role of 7-methyl-2-oxepanone in enzymatic reactions and natural product degradation pathways (van der Werf, 2000).
Environmental Degradation Studies
Research on the anaerobic degradation of poly(2-oxepanone) in various environments ascertained that derivatives like 7-methyl-2-oxepanone can be degraded by anaerobic microorganisms. This study is crucial for understanding the environmental impact and biodegradability of these compounds (Nishida & Tokiwa, 1994).
Mechanism of Action
Target of Action
Similar compounds, such as 2-oxepanones, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
It’s known that 2-oxepanones can undergo ring-opening reactions catalyzed by enzymes, leading to various biochemical transformations .
Biochemical Pathways
2-Oxepanone, 7-methyl- may be involved in the degradation pathways of several monocyclic monoterpenes, including carvone and menthol . The compound can be transformed into various metabolites through enzymatic reactions, affecting different biochemical pathways .
Result of Action
Research on similar 2-oxepanones has shown that they exhibit various biological activities, including antimicrobial, antifeedant, insecticidal, antioxidant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
7-methyloxepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNGGFHDMOCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337616 | |
Record name | 7-Methyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-59-9 | |
Record name | 7-Methyl-2-oxepanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2-oxepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxepanone, 7-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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